[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride
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Overview
Description
[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride: is a chemical compound with the molecular formula C10H10ClN3.2HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride typically involves the reaction of 2-chloro-6-nitrobenzaldehyde with imidazole under specific conditions. The nitro group is reduced to an amine, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the imidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the chloro group, converting it to a different functional group such as an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays. It can bind to specific proteins or enzymes, making it useful in the study of protein-ligand interactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of advanced materials and coatings .
Mechanism of Action
The mechanism of action of [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This binding can lead to changes in biochemical pathways, influencing various cellular processes .
Comparison with Similar Compounds
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
2-chloro-1H-imidazole: A derivative with a chloro group at position 2.
6-chloro-1H-imidazole: A derivative with a chloro group at position 6.
Uniqueness: What sets [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the chloro and imidazole groups allows for diverse chemical reactivity and potential biological activity .
Properties
IUPAC Name |
(2-chloro-6-imidazol-1-ylphenyl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.2ClH/c11-9-2-1-3-10(8(9)6-12)14-5-4-13-7-14;;/h1-5,7H,6,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSWAHZMOBKBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)N2C=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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